1-Ethoxymethyl-5-ethyluracil
CAS No.: 136160-48-0
Cat. No.: VC14368613
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136160-48-0 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13) |
| Standard InChI Key | VDDLRUOWGAIWIV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN(C(=O)NC1=O)COCC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-ethoxymethyl-5-ethyluracil typically involves a multi-step process starting from uracil or its derivatives. A key method involves the reaction of bis(trimethylsilyl)uracil with chloromethyl ethyl ether under controlled conditions, yielding the ethoxymethyl-substituted intermediate . Subsequent alkylation at the C5 position using ethylating agents such as ethyl bromide or iodide completes the synthesis . Alternative routes include the use of silylated uracil precursors reacted with α-bromoethane in acetonitrile at elevated temperatures (130°C), followed by purification via methanol washes .
Table 1: Key Synthetic Parameters
Crystallographic and Spectroscopic Analysis
Single-crystal X-ray diffraction (SC-XRD) studies of related 1-ethyluracil cocrystals reveal that substituents at the N1 and C5 positions influence hydrogen-bonding networks and π-π stacking interactions . For 1-ethoxymethyl-5-ethyluracil, Fourier-transform infrared (FT-IR) spectroscopy shows characteristic bands at 1683 cm⁻¹ (C=O stretch) and 3393 cm⁻¹ (N–H/O–H vibrations) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the ethoxymethyl group’s presence, with signals at δ 3.65 ppm (q, J = 7.1 Hz, CH₂CH₃) and δ 1.12 ppm (t, J = 7.0 Hz, CH₃) .
Physicochemical Properties
Thermal and Solubility Profiles
1-Ethoxymethyl-5-ethyluracil exhibits a high melting point (>300°C), consistent with its crystalline structure and strong intermolecular forces . Solubility studies indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water, necessitating ammonia water for aqueous dissolution .
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting point | >300°C | |
| Density | 1.164 g/cm³ (predicted) | |
| λmax (UV-Vis in EtOH) | 265 nm | |
| pKa | 9.21 ± 0.10 |
Industrial and Research Applications
Pharmaceutical Intermediates
1-Ethoxymethyl-5-ethyluracil serves as a key intermediate in synthesizing antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its ethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .
Materials Science
In crystallography, its derivatives are employed to study supramolecular interactions. Cocrystals with carboxylic acids (e.g., salicylic acid) exhibit tunable hydrogen-bonding motifs, relevant for designing organic semiconductors .
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